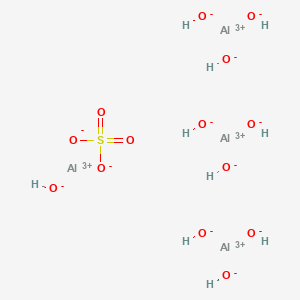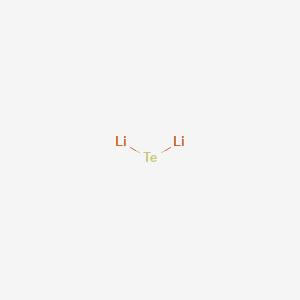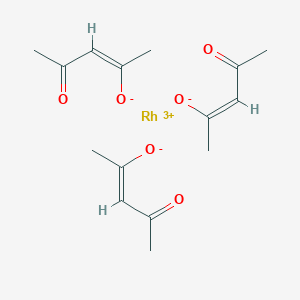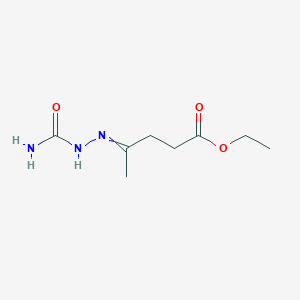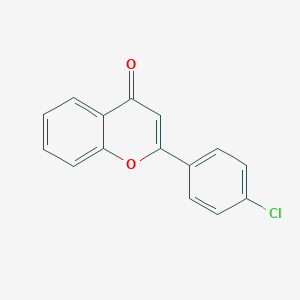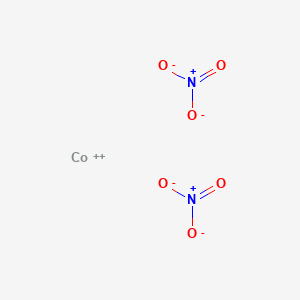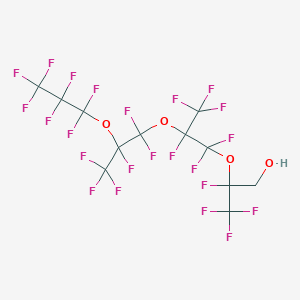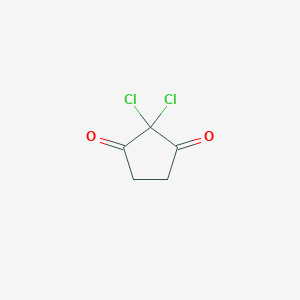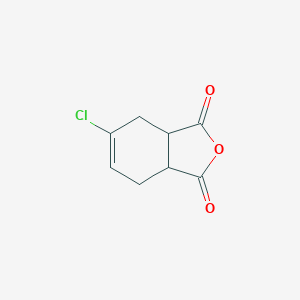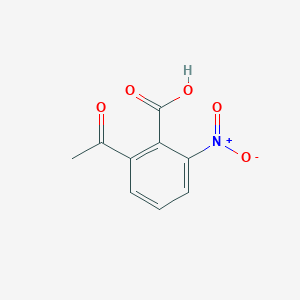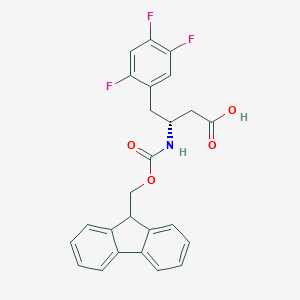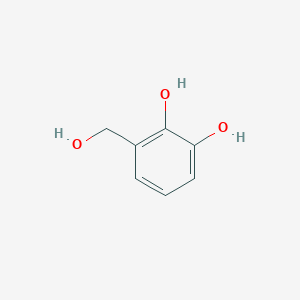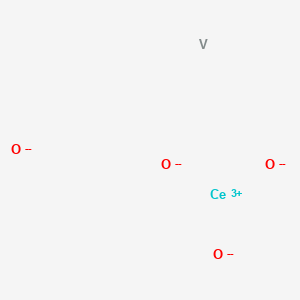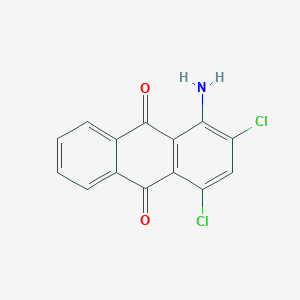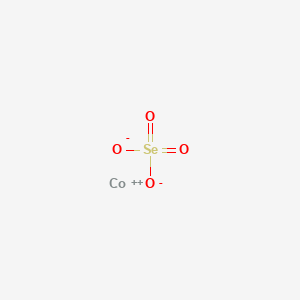
Cobalt(2+) selenate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt(2+) selenate is a chemical compound that is composed of cobalt, selenium, and oxygen. It has been the subject of many scientific studies due to its potential applications in various fields, including materials science, catalysis, and medicine. In
Applications De Recherche Scientifique
Cobalt(2+) selenate has been studied for its potential applications in various scientific fields. In materials science, it has been used as a precursor for the synthesis of cobalt selenide nanoparticles, which have shown promising properties for use in solar cells and energy storage devices. In catalysis, it has been used as a catalyst for the oxidation of alcohols and the reduction of nitro compounds. In medicine, it has been studied for its potential as an anticancer agent.
Mécanisme D'action
The mechanism of action of cobalt(2+) selenate is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) that can induce apoptosis in cancer cells. ROS are highly reactive molecules that can damage cellular components, including DNA, proteins, and lipids. This damage can lead to cell death, which is the desired effect in cancer treatment.
Effets Biochimiques Et Physiologiques
Cobalt(2+) selenate has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells, while in vivo studies have shown that it can inhibit tumor growth in animal models. It has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using cobalt(2+) selenate in lab experiments is its relatively low cost and ease of synthesis. It is also stable under normal laboratory conditions and can be stored for long periods of time. However, one limitation is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are many future directions for the study of cobalt(2+) selenate. One area of interest is its potential as an anticancer agent, particularly in combination with other drugs or therapies. Another area of interest is its use in energy storage devices, where its properties as a precursor for cobalt selenide nanoparticles could be further explored. Additionally, its catalytic properties could be studied in more detail for potential applications in organic synthesis.
Méthodes De Synthèse
The synthesis of cobalt(2+) selenate can be achieved through several methods, including precipitation, hydrothermal synthesis, and solvothermal synthesis. One common method involves the reaction of cobalt(II) nitrate hexahydrate and sodium selenate in an aqueous solution. The resulting product is a blue-green crystalline solid that can be purified through filtration and drying.
Propriétés
Numéro CAS |
14590-19-3 |
|---|---|
Nom du produit |
Cobalt(2+) selenate |
Formule moléculaire |
CoO4Se |
Poids moléculaire |
201.9 g/mol |
Nom IUPAC |
cobalt(2+);selenate |
InChI |
InChI=1S/Co.H2O4Se/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 |
Clé InChI |
ATORBMMJNYFMAK-UHFFFAOYSA-L |
SMILES |
[O-][Se](=O)(=O)[O-].[Co+2] |
SMILES canonique |
[O-][Se](=O)(=O)[O-].[Co+2] |
Autres numéros CAS |
14590-19-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



